molecular formula C21H23N3O2 B7683602 N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide

N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No.: B7683602
M. Wt: 349.4 g/mol
InChI Key: XPGFDQWNIADYCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide”, has been a topic of interest in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular formula of C22H24N2O2 and a molecular weight of 348.4 g/mol.

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their chemical structure and the type of biological activity they exhibit . For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

Quinoline derivatives, such as “N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isonicotinamide”, have shown significant potential in drug research and development due to their interesting pharmaceutical and biological activities . Future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-3-4-12-24(21(26)16-8-10-22-11-9-16)14-18-13-17-7-5-6-15(2)19(17)23-20(18)25/h5-11,13H,3-4,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFDQWNIADYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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